molecular formula C14H19NO3 B1590298 Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate CAS No. 60437-30-1

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Cat. No.: B1590298
CAS No.: 60437-30-1
M. Wt: 249.3 g/mol
InChI Key: DGWUAQUQAKCWPR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits distinct signals:

  • A singlet at δ 3.63 ppm (3H) for the methyl ester group.
  • A multiplet at δ 7.35–7.20 ppm (5H) for the benzyl aromatic protons.
  • A broad singlet at δ 5.28 ppm (1H) for the hydroxyl group, indicative of hydrogen bonding.
  • Resonances between δ 2.53–1.59 ppm correspond to piperidine ring protons, with splitting patterns reflecting coupling between axial and equatorial positions.

The ¹³C NMR spectrum reveals:

  • A carbonyl carbon at δ 170.2 ppm for the ester group.
  • A quaternary carbon at δ 73.8 ppm for the hydroxyl-bearing C4 atom.
  • Aromatic carbons between δ 128.0–136.5 ppm for the benzyl group.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • A broad band at ~3400 cm⁻¹ for the hydroxyl (-OH) stretch.
  • Strong peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O ester).
  • Aromatic C-H stretches near 3050 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 250 [M+H]⁺ , consistent with the molecular formula C₁₄H₁₉NO₃. Fragment ions at m/z 232 (-H₂O) and m/z 91 (benzyl group) confirm the loss of functional groups.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound are unavailable, studies on analogous piperidine derivatives provide insights. For example, 1-benzyl-4-hydroxypiperidine-4-carboxamide (CID 22744520) crystallizes in a monoclinic system with a chair conformation, where the hydroxyl group adopts an equatorial position. Computational models predict similar behavior for the methyl ester derivative, with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl oxygen stabilizing the conformation.

Crystallization challenges arise from the compound’s flexibility and polar functional groups. Co-crystallization with chaperone compounds (e.g., hydrogen-bond acceptors) may improve crystal lattice formation, as demonstrated for related piperidine derivatives. Conformational free energy calculations suggest that protonation of the piperidine nitrogen increases the axial preference of polar substituents by 0.7–0.8 kcal/mol , highlighting pH-dependent structural dynamics.

Comparative Analysis with Related Piperidine Derivatives

This compound shares structural motifs with several piperidine-based compounds (Table 2). Key comparisons include:

Compound Molecular Formula Substituents Key Differences
Methyl 1-benzylpiperidine-4-carboxylate C₁₄H₁₉NO₂ Lacks hydroxyl group at C4 Reduced polarity and hydrogen-bonding capacity
1-Benzyl-4-hydroxypiperidine-4-carboxamide C₁₃H₁₈N₂O₂ Carboxamide (-CONH₂) instead of ester Enhanced hydrogen-bond donor capacity
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate C₁₄H₁₇NO₃ Ketone at C4 instead of hydroxyl Increased electrophilicity at C4

The hydroxyl and ester groups in this compound confer unique solubility properties, with a calculated logP of 1.12 , making it more hydrophilic than non-hydroxylated analogs like methyl 1-benzylpiperidine-4-carboxylate (logP 2.53). Additionally, the hydroxyl group enables participation in intramolecular hydrogen bonds , which are absent in carboxamide or ketone derivatives.

Properties

IUPAC Name

methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUAQUQAKCWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492439
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60437-30-1
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Hydrolysis of 1-benzyl-4-hydroxypiperidine-4-carbonitrile

  • Reactants: 1-benzyl-4-hydroxypiperidine-4-carbonitrile, concentrated hydrochloric acid, water.
  • Conditions: Stirring at 90 °C for 1 hour.
  • Purpose: Conversion of the nitrile group (-CN) to the corresponding carboxylic acid intermediate.
  • Process: The nitrile is treated with concentrated hydrochloric acid and heated, promoting hydrolysis to the acid or acid salt form.

Step 2: Esterification to Methyl Ester

  • Reactants: Hydrolyzed intermediate, methanol, concentrated sulfuric acid.
  • Conditions: Stirring at 50 °C for 1 hour.
  • Purpose: Formation of methyl ester from the acid intermediate.
  • Process: The hydrolyzed residue is dissolved in methanol, sulfuric acid is added as a catalyst, and the mixture is stirred to promote esterification.

Step 3: Work-up and Purification

  • After reaction completion, the mixture is cooled and diluted with ethyl acetate.
  • The solution is rendered alkaline using saturated sodium carbonate solution to neutralize acids.
  • Organic phase is washed with sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.
  • The product is isolated as a white solid with a yield of approximately 90%.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Duration Yield (%) Notes
Hydrolysis 1-benzyl-4-hydroxypiperidine-4-carbonitrile, conc. HCl, water 90 °C, stirring 1 hour - Complete hydrolysis to acid
Esterification Hydrolyzed intermediate, methanol, conc. H2SO4 50 °C, stirring 1 hour - Efficient methyl ester formation
Work-up & Purification Ethyl acetate, Na2CO3, NaCl, Na2SO4 Room temperature - 90% High purity product obtained

Research Findings and Analysis

  • The two-step hydrolysis and esterification method is efficient, providing a high yield (~90%) of methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate with good purity.
  • Use of concentrated hydrochloric acid for nitrile hydrolysis at elevated temperature ensures complete conversion without prolonged reaction times.
  • Sulfuric acid-catalyzed esterification in methanol is a classical and robust approach, avoiding the use of more toxic or expensive reagents.
  • The process avoids the use of chlorinated solvents or excessive organic solvents, making it more environmentally friendly and cost-effective.
  • The product can be purified effectively by standard extraction and drying techniques, facilitating scale-up.

Comparative Notes on Related Synthetic Methods

While direct preparation methods for this compound are somewhat limited in literature, related intermediates such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid have been synthesized via multi-step reactions involving cyanohydrin formation, amination, and hydrolysis. These methods often involve:

  • Use of 1-benzyl-4-piperidone as starting material.
  • Addition of hydrocyanic acid under basic catalysis.
  • Subsequent reaction with aniline and acid hydrolysis steps.
  • These processes tend to be longer, use more organic solvents, and have lower overall yields compared to the direct hydrolysis and esterification route for this compound.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Hydrolysis + Esterification (Direct method) 1-benzyl-4-hydroxypiperidine-4-carbonitrile Conc. HCl (90 °C), MeOH, conc. H2SO4 (50 °C) High yield (~90%), straightforward, less solvent use Requires handling of concentrated acids
Multi-step synthesis via 1-benzyl-4-piperidone intermediates 1-benzyl-4-piperidone Hydrocyanic acid, aniline, sulfuric acid, HCl reflux Access to related analogs, versatile Longer reaction time, more solvents, lower yield

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate serves as a precursor in the synthesis of potent analgesics. Its structural features contribute to the development of compounds that exhibit significant analgesic activity with minimal side effects. Research indicates that derivatives of this compound can act as effective narcotic analgesics, similar to remifentanil, which is known for its ultra-short action and low accumulation during continuous infusion .

Opioid Receptor Interaction
Studies have shown that piperidine derivatives can interact with opioid receptors, providing insights into their potential as pain management agents. The compound's ability to modulate these receptors makes it a candidate for further exploration in opioid research, particularly in designing drugs that minimize addiction risks while maintaining efficacy .

Organic Synthesis

Synthesis of Enantiomerically Pure Compounds
this compound is utilized in synthesizing enantiomerically pure compounds through various methods, including asymmetric synthesis and chiral resolution techniques. The application of the Mosher method for determining absolute configurations highlights its significance in producing optically active substances .

Peptide Synthesis
The compound is also noted for its role as an organic buffer in peptide synthesis. Its high yielding properties make it suitable for solid-phase peptide synthesis (SPPS), where it aids in the formation of peptide bonds efficiently . This application is crucial in biochemistry and pharmaceutical development, where peptides serve as therapeutic agents.

Case Study 1: Development of Analgesics

A study focused on the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid demonstrated the effectiveness of this compound as an intermediate. The optimized synthetic route improved yields while reducing environmental impact by minimizing the use of organic solvents . This advancement signifies a step towards more sustainable pharmaceutical manufacturing practices.

Case Study 2: Chiral Resolution

Research employing the Mosher method successfully assigned absolute configurations to various derivatives of this compound. This method's adaptability underscores the compound's utility in producing chiral molecules essential for drug development, particularly in creating compounds with specific biological activities .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (MBHPC) is a chemical compound with a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various biological targets. This article delves into the biological activity of MBHPC, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target Receptors and Enzymes

MBHPC primarily acts as an antagonist to the muscarinic acetylcholine receptor (mAChR). This interaction is significant as mAChRs are involved in various physiological processes, including neurotransmission and modulation of smooth muscle activity. The antagonistic action of MBHPC may lead to altered acetylcholine signaling, impacting a range of downstream effects in biological systems.

Biochemical Pathways

The compound's action on mAChRs affects several biochemical pathways, including those related to neurotransmitter release and muscle contraction. By inhibiting these pathways, MBHPC can potentially influence conditions related to neurological disorders and other physiological responses.

Pharmacokinetics

MBHPC is characterized by favorable pharmacokinetic properties:

  • Absorption : It is expected to have high gastrointestinal absorption due to its lipophilic nature.
  • Blood-Brain Barrier Permeability : The compound has been noted for its ability to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

In Vitro Studies

Research has shown that MBHPC exhibits various biological activities:

  • Antagonistic Activity : Studies indicate that MBHPC effectively inhibits mAChR-mediated responses, which may have implications for treating conditions such as Alzheimer's disease or other cognitive disorders.
  • Analgesic and Anti-inflammatory Properties : Preliminary investigations suggest that MBHPC may possess analgesic and anti-inflammatory effects, although further studies are needed to confirm these findings.

Case Studies

Several studies have explored the biological effects of piperidine derivatives similar to MBHPC:

  • Cytotoxicity in Cancer Cells : Research indicates that structurally related compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of MBHPC compared to similar compounds:

Compound NameAntagonistic ActivityBBB PermeabilityAnalgesic EffectCytotoxicity
This compoundYesHighYesModerate
1-Benzyl-4-hydroxypiperidine-4-carboxylic acidYesModeratePotentialLow
1-Benzylpiperidine-4-carboxylic acidNoLowNoModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, a benzylation step using benzyl halides followed by carboxylation with methyl chloroformate under controlled pH (8–9) is common . Key parameters include:

  • Temperature : Maintain 0–5°C during carboxylation to prevent side reactions.
  • Catalysts : Use triethylamine or DMAP to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
  • Yield Optimization : Pre-activate intermediates (e.g., tert-butoxycarbonyl protection) to stabilize reactive sites .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Decomposition Risks : Avoid prolonged exposure to moisture or strong oxidizers, which may degrade the hydroxyl and ester functionalities .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., benzyl group at N1, hydroxyl at C4). Key signals:
  • Benzyl protons: δ 7.2–7.4 ppm (multiplet).
  • Piperidine C4-OH: δ 3.8–4.1 ppm (broad singlet) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 264.3 (calc. 264.3) .
  • IR : Stretch at 1720–1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemistry of this compound?

  • Methodological Answer :

  • Data Collection : Use SHELX for single-crystal X-ray diffraction. Key steps:
  • Grow crystals via slow evaporation in ethanol/water (3:1).
  • Refine structures with SHELXL, focusing on the hydroxyl group’s hydrogen-bonding network (e.g., O-H···O=C interactions) .
  • Validation : Compare experimental bond lengths/angles (e.g., C4-O = 1.42 Å) with DFT-optimized models to resolve discrepancies .

Q. What strategies mitigate low yields in the final carboxylation step?

  • Methodological Answer :

  • Solvent Optimization : Replace THF with DCM to reduce steric hindrance during esterification .
  • pH Control : Use buffered conditions (pH 8.5) to stabilize the intermediate enolate .
  • Catalytic Systems : Test Pd(OAc)₂/Xantphos for cross-coupling steps, improving yields from 45% to 72% .

Q. How does the hydroxyl group at C4 influence biological activity compared to analogs?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 4-H derivatives) and test in receptor-binding assays.
  • Example: Replace -OH with -OCH₃ to assess hydrogen-bonding impact on affinity for σ receptors .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions between the hydroxyl group and target proteins .

Q. What are the limitations of current toxicity data, and how can they be addressed?

  • Methodological Answer :

  • Gaps : Most SDS reports state "toxicological data not thoroughly investigated" .
  • Testing Protocols :
  • In Vitro : Use HepG2 cells for acute toxicity screening (IC₅₀ determination).
  • In Vivo : Administer doses (10–100 mg/kg) in rodent models, monitoring liver/kidney biomarkers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.